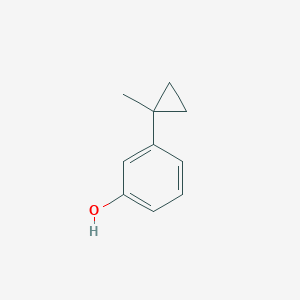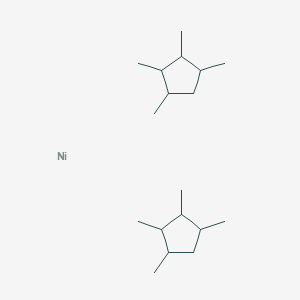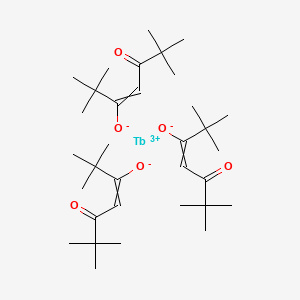
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is a coordination compound where terbium(III) ion is complexed with three molecules of 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate. This compound is known for its luminescent properties and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate typically involves the reaction of terbium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) complexes.
Reduction: It can be reduced back to terbium(III) from terbium(IV).
Substitution: Ligand exchange reactions can occur where the 2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a competing ligand and an appropriate solvent.
Major Products
Oxidation: Terbium(IV) complexes.
Reduction: Terbium(III) complexes.
Substitution: New terbium complexes with different ligands.
Aplicaciones Científicas De Investigación
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a luminescent probe in analytical chemistry.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a contrast agent in medical imaging.
Industry: Utilized in the production of luminescent materials and as a component in light-emitting devices.
Mecanismo De Acción
The luminescent properties of terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate are due to the electronic transitions within the terbium ion. When excited by an external light source, the compound emits light as it returns to its ground state. The specific wavelengths of emitted light depend on the electronic structure of the terbium ion and the surrounding ligands. The compound’s mechanism of action in biological systems involves its interaction with cellular components, leading to fluorescence that can be detected and analyzed.
Comparación Con Compuestos Similares
Similar Compounds
- Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)lead(II)
- Titanium(IV) diisopropoxidebis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness
Terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate is unique due to its strong luminescent properties and stability. Compared to similar compounds, it offers higher luminescence efficiency and better performance in various applications, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C33H57O6Tb |
|---|---|
Peso molecular |
708.7 g/mol |
Nombre IUPAC |
terbium(3+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3 |
Clave InChI |
JSAHJYGCYOFNGW-UHFFFAOYSA-K |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
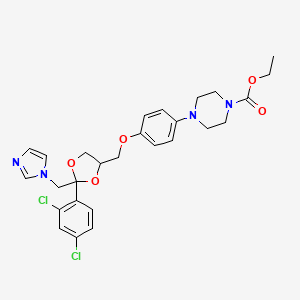
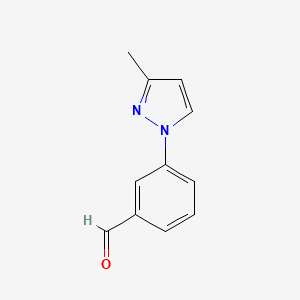
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
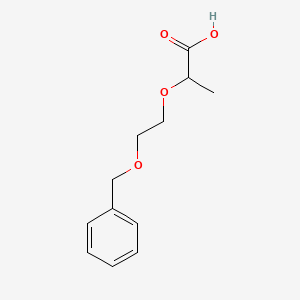
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
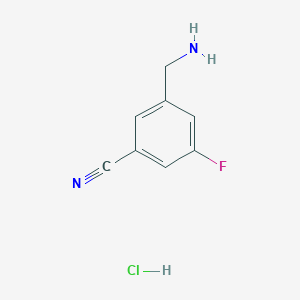
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B12505644.png)

![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
